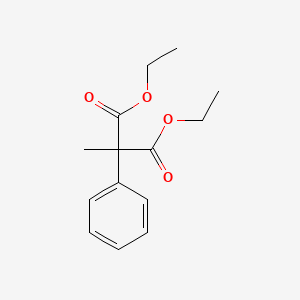

Diethyl methyl(phenyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-methyl-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-12(15)14(3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUIOHXCGVQYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187620 | |

| Record name | Diethyl methyl(phenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34009-61-5 | |

| Record name | Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34009-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methyl(phenyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034009615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC147481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methyl(phenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methyl(phenyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl methyl(phenyl)malonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU4Q9WA4YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl methyl(phenyl)malonate: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl methyl(phenyl)malonate, a key intermediate in fine chemical synthesis. With full editorial control, this document is structured to deliver in-depth insights into its identification, synthesis, and analytical characterization, grounded in scientific integrity and practical application.

Core Identification and Properties

Correctly identifying a chemical compound is the foundational step for any research or development endeavor. This compound, systematically named Diethyl 2-methyl-2-phenylpropanedioate, is a distinct chemical entity with the following core identifiers:

| Identifier | Value | Source |

| CAS Number | 34009-61-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈O₄ | [2][] |

| Molecular Weight | 250.29 g/mol | [2][] |

| IUPAC Name | Diethyl 2-methyl-2-phenylpropanedioate | [] |

| Synonyms | Diethyl methylphenylmalonate, 2-Methyl-2-phenylmalonic acid diethyl ester | [][5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Appearance | Colorless to yellowish liquid | [5] |

| Boiling Point | 156-158 °C at 10 Torr | [5] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [][5] |

| Refractive Index | 1.494 (Predicted) | [5] |

| Solubility | Soluble in most common organic solvents (e.g., alcohols, esters, ethers). | [5] |

| Storage | Store in a sealed, dry container in a freezer at -20°C. | [2][3] |

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the alkylation of its precursor, Diethyl phenylmalonate. This reaction is a classic example of malonic ester synthesis, where the acidic α-hydrogen of the malonate is deprotonated to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a methylating agent.

Causality of Experimental Choices

The choice of base is critical in malonic ester synthesis. A strong base, such as sodium ethoxide (NaOEt), is typically used. The pKa of the α-hydrogen in diethyl phenylmalonate is approximately 13, making it readily deprotonated by alkoxides. It is crucial to use a base with the same alkyl group as the ester (ethoxide for a diethyl ester) to prevent transesterification, a potential side reaction that would lead to a mixture of ester products. The choice of an appropriate alkylating agent, in this case, a methyl source like iodomethane (methyl iodide), is dictated by its high reactivity in Sₙ2 reactions.

Visualizing the Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Methylation of Diethyl phenylmalonate

This protocol is based on established methods for the alkylation of malonic esters.

Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Iodomethane (Methyl iodide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl phenylmalonate dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by vacuum distillation.

Analytical Identification

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase method is typically employed.

HPLC Method Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid for improved peak shape.

-

Detector: UV detector at an appropriate wavelength (typically around 254 nm due to the phenyl group).

This method can be adapted for both qualitative identification (by retention time) and quantitative analysis (by peak area).

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a quartet and a triplet for the two ethyl ester groups, and a singlet for the newly introduced methyl group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester groups (around 170 ppm), the aromatic carbons, the quaternary α-carbon, the methylene and methyl carbons of the ethyl groups, and the carbon of the α-methyl group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. Other expected signals include C-H stretching from the aromatic and aliphatic groups, and C-O stretching of the ester.

3.2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt), ethyl groups (-CH₂CH₃), and the entire ester functional group (-COOEt). A significant fragment would also correspond to the tropylium ion (m/z = 91) from the phenyl group.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

GHS Hazard Information

Based on available data for this class of compounds, the following GHS pictograms and hazard statements are relevant[1]:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 34009-61-5), covering its core identification, synthesis, analytical characterization, and safety considerations. While a lack of publicly available experimental spectroscopic data presents a challenge, the provided information on its properties, synthesis, and analytical methodology serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.

-

PubChem. (n.d.). Diethyl phenylmalonate. Retrieved January 18, 2026, from [Link]

-

ChemBK. (2024). 2-Methyl-2-phenylmalonic acid diethyl ester. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved January 18, 2026, from [Link]

Sources

Definitive Identification of Diethyl methyl(phenyl)malonate

An In-depth Technical Guide to the Physical Characteristics of Diethyl methyl(phenyl)malonate

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a predictive framework for the analytical characterization of this specific malonic ester, grounded in fundamental chemical principles and comparative data from structurally related compounds. This approach is intended to serve as a practical tool for compound verification, quality control, and experimental design.

To prevent ambiguity with structurally similar compounds, it is critical to precisely identify the target molecule. This compound is a disubstituted malonic ester featuring both a methyl and a phenyl group on the α-carbon.

-

IUPAC Name: Diethyl 2-methyl-2-phenylpropanedioate

-

CAS Number: 34009-61-5[1]

Caption: Standard workflow for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard proton (¹H) spectrum. Following this, acquire a carbon (¹³C) spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the processed spectrum (e.g., to the residual CHCl₃ signal at 7.26 ppm for ¹H). Integrate the peaks in the ¹H spectrum and assign all signals based on their chemical shift, multiplicity, and integration, comparing them to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

~1735 cm⁻¹ (strong, sharp): This is the characteristic C=O (carbonyl) stretching frequency for the saturated ester groups. This will be the most prominent peak in the spectrum.

-

3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

2850-3000 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl and ethyl groups.

-

1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester linkages.

-

~1600, 1450 cm⁻¹ (medium to weak): Aromatic C=C ring stretching vibrations.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide valuable information on the compound's mass and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular formula C₁₄H₁₈O₄ gives an exact mass of 250.1205. A peak at m/z = 250 would be the molecular ion peak.

-

Key Fragmentation Pathways: The fragmentation of malonic esters is often characterized by the loss of the ester groups. [3][4] * Loss of an ethoxy radical (•OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z = 205.

-

Loss of a carboethoxy group (•COOCH₂CH₃): [M - 73]⁺, leading to a fragment at m/z = 177.

-

Tropylium ion: A peak at m/z = 91 is common for compounds containing a benzyl moiety, formed by rearrangement and cleavage. [3]

-

Part 4: Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not readily available, safety protocols can be established based on its chemical class and data from analogous compounds like Diethyl phenylmalonate. [5][6] Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses. [1]* Hand Protection: Use chemically resistant gloves (e.g., nitrile). [1]* Skin and Body Protection: Wear a standard laboratory coat.

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. [1]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. [1][8]Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. [6][9] Toxicity Profile (Inferred): Malonic esters are generally considered to have low acute toxicity but may cause irritation upon direct contact with the skin, eyes, or respiratory tract. [9][10]No carcinogenicity data is available, and it is not listed as a carcinogen by major regulatory agencies. [9][11]

Conclusion

This compound is a specialty malonic ester with defined physical properties that align with its molecular structure. While comprehensive published data is sparse, this guide provides a robust, predictive framework for its analytical characterization using standard laboratory techniques like NMR, IR, and MS. By understanding its expected spectral signatures and physical behaviors, researchers can confidently identify, purify, and utilize this compound in their synthetic endeavors while adhering to appropriate safety protocols.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94751, Diethyl (phenylmethylene)malonate. PubChem. Available at: [Link]

-

LookChem. (n.d.). Diethyl phenylmalonate 83-13-6 wiki. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66514, Diethyl phenylmalonate. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Available at: [Link]

-

ChemBK. (2024). Diethyl phenyl malonate. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Available at: [Link]

-

The Good Scents Company. (n.d.). diethyl methyl malonate, 609-08-5. Available at: [Link]

- Alfa Aesar. (2024). Safety Data Sheet - Diethyl phenylmalonate.

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. Available at: [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. Available at: [Link]

-

Global Substance Registration System. (n.d.). This compound. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

-

NIST. (n.d.). Diethyl diethylmalonate. NIST WebBook. Available at: [Link]

-

NIST. (n.d.). Diethyl malonate. NIST WebBook. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

A-Scientist's Guide to Determining the Organic-Solubility-Profile-of Diethyl-Methyl(phenyl)malonate

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and understanding the solubility profile of Diethyl methyl(phenyl)malonate in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes robust experimental methodology and the application of fundamental physicochemical principles. By following the protocols and interpretive guidance herein, researchers can generate reliable solubility data, enabling informed decisions in process chemistry, formulation development, and synthetic route optimization. The guide details the thermodynamic equilibrium shake-flask method, discusses the theoretical underpinnings of solubility based on molecular interactions, and provides a framework for systematic data analysis and interpretation.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API), intermediate, or key starting material in various organic solvents is a cornerstone of chemical process development.[1] For a compound like this compound, a versatile intermediate in organic synthesis, a well-defined solubility profile is indispensable for:

-

Reaction Solvent Selection: Ensuring reactants remain in the solution phase for optimal reaction kinetics and yield.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product with desired polymorphic form and purity.

-

Formulation Development: For liquid dosage forms, understanding solubility is paramount to achieving desired concentrations and stability.

-

Analytical Method Development: Selecting appropriate diluents for chromatographic analysis (e.g., HPLC, GC).

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[3][4][5] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.[6][7] Let's analyze the molecular structure of this compound to anticipate its behavior.

Molecular Structure of this compound:

-

Ester Groups (-COOEt): Two ester functional groups introduce significant polarity due to the electronegative oxygen atoms, creating dipole-dipole interactions.[8][9] These groups can also act as hydrogen bond acceptors, allowing for interactions with protic solvents.[9]

-

Phenyl Group (C₆H₅): The aromatic ring is nonpolar and will primarily interact through weaker London dispersion forces.[10][11] This bulky group can sterically hinder interactions with solvent molecules.

-

Methyl Group (-CH₃) and Ethyl Groups (-CH₂CH₃): These alkyl groups are nonpolar.

-

Overall Polarity: this compound is a moderately polar molecule. The polar ester groups are balanced by the nonpolar phenyl and alkyl components.

Based on this structure, we can form the following hypotheses:

-

High Solubility Expected in:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have strong dipole moments that can effectively interact with the ester groups of the solute.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are effective at dissolving a wide range of organic compounds.

-

-

Moderate Solubility Expected in:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents can hydrogen bond with the ester oxygens, the nonpolar bulk of the molecule may limit miscibility compared to more structurally similar solvents.[12]

-

-

Low Solubility Expected in:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The intermolecular forces of these solvents (primarily London dispersion forces) are not strong enough to overcome the solute-solute interactions of the more polar this compound.[5][10]

-

Water: The compound's large hydrophobic regions (phenyl and alkyl groups) and its inability to donate hydrogen bonds result in very limited solubility in water.[13][14][15]

-

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a globally recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[16][17] It is the standard method referenced in guidelines such as OECD Test Guideline 105 for its reliability.[18][19][20][21][22] The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.

Required Materials and Equipment

-

Solute: this compound (ensure purity is characterized, >98% recommended).

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance (readable to 0.1 mg).

-

Glass vials with PTFE-lined screw caps.

-

Thermostatic orbital shaker or water bath with agitation capabilities, capable of maintaining temperature ± 0.5°C.[23]

-

Syringes and syringe filters (0.22 or 0.45 µm, ensure filter material is compatible with the solvent).

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID).

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with 48 hours being preferable for confirmation.[23][24]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial for analysis. This filtration step is critical to remove any undissolved microparticles.

-

Dilution & Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated HPLC or GC method to determine the concentration.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Workflow Visualization

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for this compound at 25°C (Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Acetone | 5.1 | > 500 | > 2.12 |

| Ethyl Acetate | 4.4 | > 500 | > 2.12 | |

| Dichloromethane | 3.1 | > 500 | > 2.12 | |

| Polar Protic | Ethanol | 4.3 | ~ 350 | ~ 1.48 |

| Methanol | 5.1 | ~ 200 | ~ 0.85 | |

| Nonpolar | Toluene | 2.4 | ~ 50 | ~ 0.21 |

| n-Hexane | 0.1 | < 10 | < 0.04 | |

| Aqueous | Water | 10.2 | < 1 | < 0.004 |

(Molar Mass of this compound ≈ 236.26 g/mol )

Interpretation of Trends:

The illustrative data aligns with our theoretical predictions. The highest solubility is observed in polar aprotic and chlorinated solvents, where dipole-dipole interactions are dominant. Solubility decreases in polar protic solvents, likely due to the energy required to disrupt the solvent's hydrogen-bonding network. As predicted, solubility is very low in nonpolar solvents and practically negligible in water, confirming the "like dissolves like" principle.[5]

Visualizing Solute-Solvent Interactions

The underlying drivers for these solubility differences are the specific intermolecular forces between the solute and solvent molecules.[6][7][10]

Caption: Dominant intermolecular forces governing solubility.

Conclusion and Best Practices

This guide establishes a comprehensive methodology for determining and interpreting the solubility profile of this compound in organic solvents. By grounding experimental work in a solid theoretical framework, researchers can generate reliable and meaningful data.

Key Best Practices:

-

Purity is Paramount: Always use a well-characterized solute with known purity, as impurities can significantly affect solubility.[19]

-

Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[23]

-

Confirm Equilibrium: For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that true thermodynamic equilibrium has been reached.

-

Method Validation: Ensure the analytical method used for quantification is validated for accuracy, precision, and linearity.

By adhering to these principles, scientists can confidently characterize the solubility of this compound and other novel compounds, accelerating research and development timelines.

References

-

Test No. 105: Water Solubility. (n.d.). OECD. Retrieved from [Link][18][21]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved from [Link][19]

-

OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (n.d.). EUROLAB. Retrieved from [Link][20]

-

Test No. 105: Water Solubility. (n.d.). OECD. Retrieved from [Link][21]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved from [Link][22]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link][3]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link][1]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

Diethyl(phenylacetyl)malonate CAS 20320-59-6. (n.d.). Hebei Kaiyang Trading Co., Ltd. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link][24]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link][17]

-

Diethyl phenylmalonate. (n.d.). PubChem. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link][4]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. Retrieved from [Link][23]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Physical Properties of Esters. (2021). Chemistry LibreTexts. Retrieved from [Link][8]

-

Diethyl (phenylmethylene)malonate. (n.d.). PubChem. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Properties of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link][9]

-

Intermolecular Forces. (n.d.). Maricopa Open Digital Press. Retrieved from [Link][6]

-

Polarity and Solubility of Organic Compounds. (n.d.). Retrieved from [Link][5]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Intermolecular Force and Physical Properties of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link][10]

-

Estimation of acids and esters fusion enthalpy – influence in the solubility prediction. (2018). ResearchGate. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature. Retrieved from [Link]

-

Intermolecular Forces. (n.d.). Open Oregon Educational Resources. Retrieved from [Link][11]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. (2010). AIP Publishing. Retrieved from [Link]

-

Effects of Intermolecular Forces. (n.d.). Saskoer.ca. Retrieved from [Link][7]

-

Intermolecular Forces Organic Chemistry Grade 12 | Ester vs Carboxylic Acid. (2020). YouTube. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. caymanchem.com [caymanchem.com]

- 13. guidechem.com [guidechem.com]

- 14. CAS 83-13-6: Diethyl phenylmalonate | CymitQuimica [cymitquimica.com]

- 15. 错误页 [amp.chemicalbook.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. laboratuar.com [laboratuar.com]

- 21. oecd.org [oecd.org]

- 22. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 23. scielo.br [scielo.br]

- 24. downloads.regulations.gov [downloads.regulations.gov]

A Senior Application Scientist's Guide to Phenylmalonates: A Comparative Analysis of Diethyl and Dimethyl Esters

Abstract

In the realm of organic synthesis, particularly in the construction of pharmaceutical scaffolds, the choice between diethyl phenylmalonate and dimethyl phenylmalonate is a critical decision that can significantly influence reaction kinetics, yields, and purification strategies. While structurally similar, the subtle difference in their ester alkyl groups—ethyl versus methyl—imparts distinct physicochemical properties and reactivity profiles. This in-depth technical guide provides a comprehensive comparison of these two vital reagents, supported by experimental data and established chemical principles. We will explore their differences in steric hindrance, hydrolysis rates, and performance in key synthetic transformations such as alkylation and condensation reactions. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

At their core, both diethyl phenylmalonate and dimethyl phenylmalonate are active methylene compounds, a feature that is central to their utility in malonic ester synthesis for forging new carbon-carbon bonds.[1] The primary structural divergence lies in the ester functional groups, which in turn influences their physical properties.

The bulkier ethyl groups of diethyl phenylmalonate lead to a lower melting point and a higher boiling point compared to the more compact dimethyl phenylmalonate.[2][3] This difference in physical state at room temperature—diethyl phenylmalonate being a liquid and dimethyl phenylmalonate a solid—can have practical implications for handling and reaction setup.[3][4]

| Property | Diethyl Phenylmalonate | Dimethyl Phenylmalonate | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 236.26 g/mol | 208.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | Yellow to white solid | [3][4][5] |

| Melting Point | 16 °C (lit.) | 49-51 °C | [2][3][4][6][7] |

| Boiling Point | 170-172 °C at 14 mmHg (lit.) | 148-152 °C at 10 mmHg | [4][6][7][8] |

| Density | 1.095 g/mL at 25 °C (lit.) | 1.16 g/cm³ | [2][3][4][6][7] |

| Refractive Index (n20/D) | 1.491 (lit.) | 1.505 | [2][3][4][6][7] |

Reactivity Profile: A Tale of Two Esters

The synthetic utility of phenylmalonates is primarily dictated by the reactivity of the α-hydrogen and the susceptibility of the ester groups to nucleophilic attack. Here, the differences between the diethyl and dimethyl variants become more pronounced.

Steric and Electronic Effects

The ethyl group is sterically more demanding than the methyl group. This seemingly minor difference can have a cascading effect on reaction rates and outcomes.

-

Alkylation: In SN2 alkylation reactions of the malonate enolate, the larger ethyl groups in diethyl phenylmalonate can create more steric hindrance around the nucleophilic α-carbon.[2] This may lead to slower reaction rates, particularly when employing bulky alkylating agents.[2][9] Conversely, the less hindered nature of dimethyl phenylmalonate might allow for faster alkylation.[10]

-

Hydrolysis: The hydrolysis of the ester groups is a critical step in the classic malonic ester synthesis, ultimately leading to a carboxylic acid after decarboxylation.[11] General principles of ester hydrolysis suggest that the less sterically hindered methyl esters of dimethyl phenylmalonate may hydrolyze at a slightly faster rate than the ethyl esters of its counterpart.[2]

Enolate Formation and Acidity

The acidity of the α-hydrogen is a key factor in malonic ester synthesis, as its removal by a base is the first step in generating the reactive enolate nucleophile.[12][13] The presence of the electron-withdrawing phenyl group increases the acidity of this proton compared to unsubstituted malonates.[1] While the electronic influence of the distant ethyl versus methyl groups on the pKa is minimal, the choice of base is crucial and is dictated by the ester itself to prevent transesterification.[9] For diethyl phenylmalonate, sodium ethoxide in ethanol is the base of choice, while sodium methoxide in methanol is used for dimethyl phenylmalonate.[9]

Applications in Synthesis: Strategic Selection Criteria

The choice between diethyl and dimethyl phenylmalonate is often guided by the specific synthetic target and historical precedent.

Diethyl Phenylmalonate in Barbiturate Synthesis

Diethyl phenylmalonate is a cornerstone in the synthesis of barbiturates, a class of central nervous system depressants.[14] Its most notable application is in the production of phenobarbital, a long-acting anticonvulsant.[15] The synthesis involves the alkylation of diethyl phenylmalonate with an ethyl group, followed by a condensation reaction with urea to form the barbiturate ring.[16][17]

Workflow: Synthesis of Phenobarbital from Diethyl Phenylmalonate

Caption: General workflow for the malonic ester synthesis. [2]

Conclusion: Guiding the Choice of Reagent

The selection between diethyl phenylmalonate and dimethyl phenylmalonate is a nuanced decision that rests on a balance of factors including steric considerations, desired reaction rates, and the specific requirements of the synthetic target.

-

Choose Diethyl Phenylmalonate for well-established, classical syntheses such as that of phenobarbital, where protocols are extensively documented. [2]It is also a suitable choice when slower, more controlled reactivity is desired.

-

Choose Dimethyl Phenylmalonate when potentially faster reaction rates are advantageous and when working with less sterically demanding substrates. [2][10]Its solid nature may also be preferable for ease of handling and weighing in certain laboratory settings.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct characteristics, as outlined in this guide, is paramount for the strategic design and successful execution of complex synthetic routes in pharmaceutical and chemical research.

References

[1]A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. (n.d.). Benchchem. Retrieved January 18, 2026, from [16]Application Notes and Protocols: Diethyl Phenylmalonate as a Precursor for Anticonvulsant Drugs. (n.d.). Benchchem. Retrieved January 18, 2026, from [4]Diethyl phenylmalonate. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [17]The Synthesis of Phenobarbital: A Technical Guide. (n.d.). Benchchem. Retrieved January 18, 2026, from [15]Synthesis of phenobarbital from diethyl phenylmalonate detailed protocol. (n.d.). Benchchem. Retrieved January 18, 2026, from [2]A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis. (n.d.). Benchchem. Retrieved January 18, 2026, from [6]Diethyl phenylmalonate. (n.d.). ChemicalBook. Retrieved January 18, 2026, from [5]Diethyl phenylmalonate 83-13-6 wiki. (n.d.). Retrieved January 18, 2026, from [14]Diethyl phenylmalonate. (n.d.). Wikipedia. Retrieved January 18, 2026, from [18]The Pivotal Role of Diethyl Phenylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. (n.d.). Benchchem. Retrieved January 18, 2026, from [12]An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Phenylmalonate in Organic Reactions. (n.d.). Benchchem. Retrieved January 18, 2026, from [11]The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 18, 2026, from Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved January 18, 2026, from [9]Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 18, 2026, from [19]Synthesis method of diethyl phenylethylmalonate. (n.d.). Google Patents. Retrieved January 18, 2026, from [13]21.10: Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved January 18, 2026, from [3]CAS 37434-59-6 | Dimethyl 2-phenylmalonate | MFCD00068966. (n.d.). Hoffman Fine Chemicals. Retrieved January 18, 2026, from [8]Preparation of phenylmalonic acid. (n.d.). Google Patents. Retrieved January 18, 2026, from [7]Diethyl phenylmalonate 98 83-13-6. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026, from [10]A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis. (n.d.). Benchchem. Retrieved January 18, 2026, from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. Diethyl phenylmalonate 98 83-13-6 [sigmaaldrich.com]

- 8. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]

A Technical Guide to Malonic Ester Synthesis: Principles, Protocols, and Applications in Modern Drug Development

This guide provides an in-depth exploration of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. Tailored for researchers, scientists, and drug development professionals, it moves beyond simple reaction schemes to dissect the mechanistic principles, causality behind experimental choices, and the strategic application of this versatile pathway in the synthesis of complex molecular architectures.

The Strategic Value of the Malonic Ester Synthesis

The malonic ester synthesis is a powerful and reliable method for converting alkyl halides into substituted carboxylic acids.[1][2][3] At its core, the synthesis leverages the unique chemical properties of diethyl malonate (or related malonic esters) to function as a synthetic equivalent of a -CH2COOH synthon.[4][5] This capability is fundamental in organic synthesis, enabling the methodical extension of carbon chains and the introduction of diverse functionalities, which is particularly valuable in the construction of pharmaceutical agents and other fine chemicals.[6][7]

The starting material, typically diethyl malonate, is a commercially available and inexpensive active methylene compound. Its strategic importance lies in the acidity of the α-hydrogens located on the carbon flanked by two carbonyl groups, a feature that dictates the entire reaction pathway.[3]

| Properties of Diethyl Malonate | |

| IUPAC Name | Diethyl propanedioate[8] |

| Molecular Formula | C7H12O4[8][9] |

| Molar Mass | 160.17 g/mol [8][10] |

| Boiling Point | 199 °C[9][10] |

| Density | 1.055 g/mL at 25 °C[8][9] |

| pKa | ~13 |

Mechanistic Deep Dive: The Three Pillars of the Synthesis

The malonic ester synthesis is not a single reaction but a sequence of three distinct, high-yielding transformations: enolate formation, alkylation, and a final hydrolysis-decarboxylation cascade. Understanding the causality behind each step is critical for experimental success and adaptation.

Pillar I: Enolate Formation - The Power of Acidity

The key to the entire synthesis is the enhanced acidity of the α-protons of diethyl malonate (pKa ≈ 13). This acidity is a direct consequence of the inductive electron-withdrawing effect of the two adjacent ester carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms through resonance. This high degree of stabilization makes the enolate readily accessible.

Causality in Base Selection: The choice of base is a critical experimental parameter. A moderately strong base is sufficient for complete deprotonation. Sodium ethoxide (NaOEt) in ethanol is the archetypal base for this transformation.[5]

-

Why Sodium Ethoxide? Using an alkoxide base that matches the alcohol portion of the ester (i.e., ethoxide for an ethyl ester) is a self-validating choice.[4][5] It ingeniously circumvents the risk of transesterification, a side reaction where a different alkoxide could swap with the ester's ethyl groups, leading to a mixture of products. While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, sodium ethoxide provides a clean and efficient deprotonation without the handling requirements of more reactive reagents.[11][12]

Pillar II: C-C Bond Formation - The SN2 Alkylation

The resonance-stabilized enolate is an excellent carbon-based nucleophile.[13] The second pillar of the synthesis is the reaction of this enolate with an electrophile, typically an alkyl halide, in a classic bimolecular nucleophilic substitution (SN2) reaction.[13][14] This step forges the crucial carbon-carbon bond.

Expert Insight on Substrate Scope: The SN2 mechanism imposes strict limitations on the structure of the alkyl halide.[14] The success of the alkylation is directly tied to the steric accessibility of the electrophilic carbon.

| Alkyl Halide Type | Reactivity in Malonic Ester Synthesis | Causality |

| Methyl & Primary (R-CH2-X) | Excellent | Unhindered, allowing for efficient backside attack by the bulky enolate nucleophile.[14] |

| Secondary (R2-CH-X) | Moderate to Poor | Increased steric hindrance slows the SN2 reaction rate and promotes the competing E2 elimination side reaction.[12][14] |

| Tertiary (R3-C-X) | Unreactive | Steric hindrance is too great for SN2 attack. E2 elimination is the exclusive pathway.[14] |

| Allylic & Benzylic | Excellent | The transition state for SN2 is stabilized by the adjacent π-system, accelerating the reaction.[14] |

Pillar III: Saponification and Decarboxylation - The Product Release

Once alkylated, the modified malonic ester must be converted to the final carboxylic acid. This is a two-part process.

-

Hydrolysis (Saponification): The diester is hydrolyzed to a dicarboxylic acid. This can be achieved under acidic or, more commonly, basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification.[6][14]

-

Decarboxylation: The resulting alkyl-substituted malonic acid is a β-dicarboxylic acid. This structure is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO2) through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable final carboxylic acid product.[6][13][14]

Visualizing the Core Pathway

The following diagram illustrates the complete mechanistic sequence of the malonic ester synthesis.

Caption: Core mechanistic pathway of the malonic ester synthesis.

A Validated Experimental Protocol: Synthesis of Pentanoic Acid

This protocol details the synthesis of pentanoic acid from diethyl malonate and bromoethane, a classic application of the pathway.[7]

Step 1: Enolate Formation

-

Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

-

Add 50 mL of absolute ethanol to the flask.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

To the resulting sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

Step 2: Alkylation

-

Attach the reflux condenser and begin heating the mixture to a gentle reflux.

-

Add 12.0 g (0.11 mol) of bromoethane dropwise through the condenser over 30 minutes.

-

Maintain the reflux for 2-3 hours to ensure the reaction goes to completion. A precipitate of sodium bromide will form.

Step 3: Saponification

-

Cool the reaction mixture to room temperature.

-

Add a solution of 12 g of sodium hydroxide in 50 mL of water.

-

Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the ester groups.

Step 4: Workup and Decarboxylation

-

Cool the mixture. Most of the ethanol can be removed using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted organic material. Discard the ether layer.

-

Slowly and carefully acidify the aqueous layer with concentrated sulfuric acid until the solution is strongly acidic (check with pH paper). CO2 will be evolved vigorously during this step as the substituted malonic acid decarboxylates.

-

Heat the acidified mixture gently on a steam bath for 30 minutes to complete the decarboxylation.

Step 5: Isolation and Purification

-

Cool the mixture and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the ether by distillation.

-

Distill the crude product under reduced pressure to obtain pure pentanoic acid.

Visualizing the Laboratory Workflow

The following diagram outlines the key stages of the experimental procedure.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Malonic_ester_synthesis [chemeurope.com]

- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 7. Malonic Ester Synthesis | Algor Cards [cards.algoreducation.com]

- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl malonate | 105-53-3 [chemicalbook.com]

- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

Introduction: The Imperative for Precision in Chemical Communication

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Phenylmalonic Esters

In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of organic molecules necessitates a universal, systematic language to ensure that the compound synthesized in a lab in one part of the world is identical to the one being tested in another. The International Union of Pure and Applied Chemistry (IUPAC) provides this language.[1][2][3] Phenylmalonic esters, a class of compounds serving as critical building blocks for a wide range of pharmaceuticals, including anticonvulsants and sedatives, are a prime example where precise naming is crucial.[4][5]

This guide provides a comprehensive overview of the IUPAC nomenclature for substituted phenylmalonic esters. It is designed for researchers, scientists, and drug development professionals, offering not just the rules, but the logic behind them. We will deconstruct the naming process, explore the synthesis and characterization of these vital compounds, and discuss their applications, grounding every step in authoritative chemical principles.

Part 1: Deconstructing the IUPAC Name

Systematic IUPAC nomenclature treats a molecule as a combination of a parent structure modified by functional groups and substituents.[3] For an ester, the name is fundamentally composed of two parts derived from the alcohol and the carboxylic acid from which it is formed.[6][7][8]

The Foundational Components: Alcohol and Acid

The core rule for naming an ester is to first identify the alkyl group that originated from the alcohol and then name the portion derived from the carboxylic acid.[1][6]

-

The Alkyl Group (from the alcohol): This part of the name is stated first as a separate word and ends with "-yl". For esters of ethanol, this is "ethyl"; for methanol, "methyl".[6][8]

-

The Carboxylate Group (from the acid): The parent acid's name is modified by changing the "-oic acid" suffix to "-oate".[1][6] For example, ethanoic acid becomes ethanoate.

For a simple malonic ester like diethyl malonate, this breaks down as:

-

Alcohol component: Two ethanol molecules, hence "diethyl".

-

Acid component: Malonic acid, systematically named propanedioic acid, which becomes "propanedioate".

Thus, the systematic name is diethyl propanedioate .

Incorporating the Phenyl Substituent

When a substituent is added to the parent acid chain, its position must be indicated by a number (a locant). The parent chain is numbered to give the principal functional groups the lowest possible numbers. In malonic acid (propanedioic acid), the carbons of the two carboxyl groups are C1 and C3, making the central carbon C2.

For diethyl phenylmalonate, the phenyl group is attached to this central carbon. Therefore, the IUPAC name becomes diethyl 2-phenylpropanedioate .[9]

The following diagram illustrates the logical workflow for constructing the IUPAC name.

Caption: Logical workflow for deriving the IUPAC name for a substituted phenylmalonic ester.

Handling More Complex Substitutions

When additional substituents are present on the phenyl ring, standard IUPAC rules for aromatic compounds apply. The substituents are listed alphabetically, and their positions on the ring are indicated by numbers, with the point of attachment to the malonate backbone being C1 of the phenyl ring.

-

Example: For a diethyl malonate substituted with a 4-chlorophenyl group, the name would be diethyl 2-(4-chlorophenyl)propanedioate .

If a higher priority functional group, such as a carboxylic acid, is present elsewhere in the molecule, the entire ester group may be named as a substituent.[10][11] For example, the group –COOR' is named as an "alkoxycarbonyl" or "(alkyloxy)carbonyl" prefix.[11]

Part 2: Synthesis and Characterization

The prevalence of phenylmalonic esters in research and industry is due to their accessible synthesis, primarily through the malonic ester synthesis pathway.[5] This method allows for the formation of substituted carboxylic acids.

A Field-Proven Synthesis Protocol: Diethyl Phenylmalonate

The synthesis of diethyl phenylmalonate is a classic example of the malonic ester synthesis, involving the alkylation of a malonic ester enolate.[5] A common industrial approach involves the condensation of ethyl phenylacetate with diethyl oxalate, followed by decarboxylation.[12]

The following diagram outlines this synthetic workflow.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. iupac.org [iupac.org]

- 4. guidechem.com [guidechem.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. oit.edu [oit.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aakash.ac.in [aakash.ac.in]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. US2358063A - Preparation of phenyl malonic ester - Google Patents [patents.google.com]

The Phenyl-Substituted Malonate Motif: From Foundational Discovery to Modern Catalytic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-substituted malonate scaffold is a cornerstone in organic synthesis, serving as a critical precursor for a vast array of pharmaceuticals, agrochemicals, and materials. Its unique structural feature—a pro-stereogenic center flanked by two activating carboxylate groups—makes it an exceptionally versatile building block. This technical guide provides a comprehensive exploration of the initial discovery and the evolution of synthetic methodologies for accessing this pivotal structure. We will delve into the causality behind experimental choices, moving from the classical constraints of early methods to the paradigm-shifting efficiency of modern catalytic systems. This document is designed to serve as an authoritative resource for researchers, offering not only detailed, field-proven protocols but also the underlying mechanistic principles that govern their success.

The Genesis of a Cornerstone Synthon: Historical Perspectives & Early Challenges

The journey to efficiently synthesize phenyl-substituted malonates is a story of overcoming the inherent electronic repulsion between a nucleophilic enolate and an electron-rich aryl group.

The Foundational Malonic Ester Synthesis

The classical malonic ester synthesis, pioneered in the late 19th century, established the synthetic utility of dialkyl malonates. The acidity of the α-proton (pKa ≈ 13 in DMSO) allows for easy deprotonation with a suitable base, typically an alkoxide like sodium ethoxide, to form a stabilized enolate. This nucleophile readily undergoes SN2 reactions with alkyl halides, providing a robust method for C-alkylation.

However, this classical approach fails for the direct arylation with simple aryl halides (e.g., bromobenzene). The SN2 pathway is energetically unfavorable at an sp²-hybridized carbon, and the alternative nucleophilic aromatic substitution (SNAr) requires strongly electron-withdrawing groups on the aryl ring, a condition not met by simple phenyl groups. This fundamental limitation necessitated the development of entirely new strategies for C-C bond formation.

The Dawn of Catalysis: The Ullmann Condensation

The first significant breakthrough came with the advent of copper-catalyzed cross-coupling reactions. The Ullmann condensation, first reported in the early 1900s, demonstrated that in the presence of copper metal or copper(I) salts, aryl halides could be coupled with various nucleophiles. While initially focused on C-O and C-N bond formation, the principles were extended to C-C coupling with active methylene compounds.

The mechanism, while not fully elucidated until much later, is believed to involve the formation of an organocopper intermediate. The reaction, however, was plagued by significant limitations:

-

Harsh Conditions: Typically required high temperatures (150-220 °C).

-

Stoichiometric Copper: Often required stoichiometric or supra-stoichiometric amounts of copper.

-

Substrate Scope: Was largely limited to electron-deficient aryl halides.

These factors made the process challenging to scale and limited its functional group tolerance, driving the search for more efficient and milder catalytic systems.

The Palladium Revolution: A Paradigm Shift in C-C Bond Formation

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of palladium-catalyzed cross-coupling reactions. This new paradigm provided a general and highly efficient method for the α-arylation of a wide range of carbonyl compounds, including malonates.

Foundational Principles of Palladium-Catalyzed α-Arylation

The success of this methodology is rooted in a fundamental catalytic cycle, which elegantly overcomes the hurdles of direct arylation. This cycle, pioneered by the research groups of Stephen L. Buchwald and John F. Hartwig, is a cornerstone of modern synthetic chemistry.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) complex, stabilized by specialized ligands, inserts into the aryl halide (Ar-X) bond to form a high-valent Pd(II)-aryl intermediate. This is often the rate-limiting step.

-

Deprotonation & Coordination: A base deprotonates the malonic ester, and the resulting enolate coordinates to the Pd(II) center.

-

Reductive Elimination: The aryl group and the malonate enolate couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The following diagram illustrates this catalytic cycle.

Caption: The catalytic cycle for the Pd-catalyzed α-arylation of malonates.

The Critical Role of Ligand Design

The key to the success of this reaction lies in the choice of ligand (L) coordinated to the palladium center. Early systems used simple phosphine ligands, but the development of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs) dramatically accelerated both the oxidative addition and the reductive elimination steps, leading to higher yields, lower catalyst loadings, and milder reaction conditions.

Protocol Deep Dive: A Modern, High-Yield Synthesis of Diethyl Phenylmalonate

This protocol describes a representative Buchwald-Hartwig α-arylation, a method prized for its reliability and broad applicability.

Experimental Workflow Diagram

Caption: A typical experimental workflow for Pd-catalyzed α-arylation.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added the palladium catalyst precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu or K₂CO₃).

-

Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Reagent Addition: Anhydrous solvent (e.g., Toluene or Dioxane) is added via syringe, followed by the diethyl malonate.

-

Aryl Halide Addition: The aryl halide (e.g., bromobenzene) is added via syringe.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure diethyl phenylmalonate.

Data Presentation: Comparison of Reaction Parameters

| Parameter | Classical Ullmann | Modern Pd-Catalyzed | Causality / Rationale |

| Catalyst | Cu(I) salts / Cu metal | Pd(0) / Pd(II) precursors | Palladium offers a more efficient catalytic cycle with faster kinetics. |

| Temperature | 150 - 220 °C | 25 - 110 °C | Bulky, electron-rich ligands on Pd lower the activation energy for key steps. |

| Catalyst Loading | 50 - 150 mol% | 0.1 - 5 mol% | The high turnover frequency of the Pd catalyst allows for significantly lower loadings. |

| Base | K₂CO₃, NaH | NaOtBu, Cs₂CO₃, K₃PO₄ | A wider range of bases can be used, tailored to substrate sensitivity. |

| Substrate Scope | Limited | Very Broad | The mild conditions and efficient catalyst tolerate a wide array of functional groups. |

Expanding the Toolkit: Alternative and Emerging Methodologies

While palladium catalysis is the dominant workhorse, other methods offer unique advantages for specific applications.

The Re-emergence of Copper: Modern Ligand-Accelerated Couplings

The development of new ligands, particularly N,N'-donors like 1,10-phenanthroline, has led to a renaissance in copper-catalyzed C-arylation. These modern Ullmann-type reactions can often be performed under much milder conditions than their classical counterparts and can sometimes be more cost-effective than palladium-based systems. They represent an important alternative, especially in large-scale industrial synthesis.

Decarboxylative Cross-Coupling

An elegant alternative route avoids the use of strong bases altogether. In this strategy, a phenylmalonic acid monoester is coupled with an aryl halide in the presence of a catalyst. The reaction proceeds via a decarboxylation event to generate the key nucleophilic intermediate in situ, which then couples with the aryl partner. This method offers a different entry point to the target molecule, starting from a different set of precursors.

Practical Considerations and Applications

Reagent Selection and Safety

-

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but are also pyrophoric and require careful handling under an inert atmosphere. Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures or longer reaction times.

-

Solvent: Solvents must be anhydrous, as water can deactivate both the base and the catalyst. Toluene, dioxane, and THF are common choices.

Significance in Drug Development

The phenyl-substituted malonate unit is a privileged scaffold in medicinal chemistry. Its most famous application is in the synthesis of phenobarbital, a widely used anticonvulsant and sedative. The synthesis involves the condensation of diethyl phenylmalonate with urea. Beyond this, the diarylmalonate motif is found in numerous centrally active agents and other therapeutic candidates, highlighting the enduring importance of mastering its synthesis.

Conclusion

The synthesis of phenyl-substituted malonates has evolved from a challenging, high-temperature process to a highly refined, predictable, and versatile transformation. The paradigm shift from classical copper-based methods to modern palladium-catalyzed reactions, driven by a deep understanding of reaction mechanisms and rational ligand design, has empowered chemists across all disciplines. The continued development of more sustainable and efficient catalytic systems, including modern copper-catalyzed and photochemical methods, ensures that this critical synthetic building block will remain readily accessible for future innovations in science and medicine.

References

-

Title: Ueber Synthesen in der Biphenylreihe. Source: Berichte der deutschen chemischen Gesellschaft, 1901. URL: [Link]

-

Title: A New Method for the Ullmann C-Arylation of 1,3-Dicarbonyl Compounds. Source: Organic Letters, 2002. URL: [Link]

-

Title: A Simple, General Catalyst for the Palladium-Catalyzed Cross-Coupling of a Broad Range of Amines with Aryl Halides. Source: Angewandte Chemie International Edition, 1999. URL: [Link]

-

Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Source: Accounts of Chemical Research, 2011. URL: [Link]

-

Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research, 2008. URL: [Link]

-

Title: Mild, Ligand-Free, Copper-Catalyzed C-Arylation of 1,3-Dicarbonyl Compounds. Source: The Journal of Organic Chemistry, 2006. URL: [Link]

An In-depth Technical Guide to the Spectroscopic Interpretation of Diethyl methyl(phenyl)malonate

This technical guide provides a comprehensive analysis of the spectroscopic data for diethyl methyl(phenyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of extensive publicly available experimental data for this compound, this guide will first establish a baseline by thoroughly interpreting the known spectroscopic data of the closely related and well-documented compound, diethyl phenylmalonate. Subsequently, it will provide a detailed, predictive analysis of the spectroscopic characteristics of diethyl 2-methyl-2-phenylmalonate, elucidating the expected spectral changes resulting from the addition of a methyl group to the alpha-carbon.

Foundational Understanding: Spectroscopic Analysis of Diethyl Phenylmalonate

Diethyl phenylmalonate serves as an excellent foundational model for understanding the spectroscopic properties of its methylated analog. Its synthesis is well-established, often involving the reaction of ethyl phenylacetate with diethyl carbonate in the presence of a base like sodium ethoxide.

Molecular Structure and Key Features

The structure of diethyl phenylmalonate, C₁₃H₁₆O₄, features a central methine proton (α-hydrogen) flanked by two electron-withdrawing ethyl ester groups and a phenyl ring. This unique electronic environment dictates its characteristic spectroscopic signatures.

Figure 1: Molecular structure of Diethyl Phenylmalonate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of diethyl phenylmalonate is characterized by distinct signals corresponding to the ethyl and phenyl protons, as well as the unique methine proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.2 | Triplet | 6H | ~7.1 |

| -CH₂- (ethyl) | ~4.2 | Quartet | 4H | ~7.1 |

| α-CH (methine) | ~4.7 | Singlet | 1H | N/A |

| Aromatic protons | ~7.3-7.4 | Multiplet | 5H | N/A |

Causality Behind Experimental Observations:

-

The triplet at ~1.2 ppm and the quartet at ~4.2 ppm are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the adjacent methylene and methyl protons.

-

The downfield shift of the methylene protons (~4.2 ppm) is due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

The singlet at ~4.7 ppm is a key indicator of the methine proton at the α-position. Its significant downfield shift is a result of being attached to a carbon that is bonded to two strongly electron-withdrawing carbonyl groups and a phenyl ring.

-

The multiplet in the aromatic region (~7.3-7.4 ppm) integrates to five protons, consistent with a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~62 |

| α-C H (methine) | ~58 |

| Aromatic C -H | ~128-129 |

| Aromatic ipso-C | ~135 |

| C =O (ester carbonyl) | ~168 |

Expert Insights:

-

The two ester carbonyl carbons are equivalent and appear as a single peak around 168 ppm.

-

The α-carbon signal at approximately 58 ppm is significantly shifted downfield due to the cumulative electron-withdrawing effect of the two adjacent carbonyl groups and the phenyl ring.[1]

-

The aromatic region shows multiple peaks corresponding to the protonated and quaternary (ipso) carbons of the phenyl ring.

Infrared (IR) Spectroscopy